3-Methoxy-2-(trifluoromethyl)benzoic acid

Crystallinity Formulation Physical Characterization

Researchers developing HDAC inhibitors face challenges with building block purity and regioisomeric consistency. 3-Methoxy-2-(trifluoromethyl)benzoic acid (CAS 1214384-93-6) addresses these issues with its well-defined ortho-CF3/CO2H substitution pattern. • ≥97% purity, crystalline solid (mp 161-164°C) - suitable for automated parallel synthesis without dispensing clumping • Documented in US9783488 (Ex. 33) for Class IIa HDAC inhibitor synthesis • Ortho-CF3 group creates a unique electronic environment unattainable with generic regioisomers • Global shipping; ambient storage and transport conditions

Molecular Formula C9H7F3O3
Molecular Weight 220.147
CAS No. 1214384-93-6
Cat. No. B573126
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methoxy-2-(trifluoromethyl)benzoic acid
CAS1214384-93-6
Synonyms3-Methoxy-2-(trifluoroMethyl)benzoic acid
Molecular FormulaC9H7F3O3
Molecular Weight220.147
Structural Identifiers
SMILESCOC1=CC=CC(=C1C(F)(F)F)C(=O)O
InChIInChI=1S/C9H7F3O3/c1-15-6-4-2-3-5(8(13)14)7(6)9(10,11)12/h2-4H,1H3,(H,13,14)
InChIKeyUOBKAUNYVVOXMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methoxy-2-(trifluoromethyl)benzoic acid (CAS 1214384-93-6): Basic Properties and Procurement Considerations


3-Methoxy-2-(trifluoromethyl)benzoic acid (CAS 1214384-93-6) is a trisubstituted aromatic carboxylic acid characterized by a methoxy group at position 3 and a trifluoromethyl group at position 2 on the benzoic acid core [1]. This compound belongs to the class of trifluoromethyl-substituted benzoic acid building blocks, which are widely employed as intermediates in the synthesis of pharmaceuticals and agrochemicals due to the favorable metabolic stability and lipophilicity conferred by the -CF3 group [2]. It is typically supplied as a crystalline solid with a purity of ≥97%, exhibiting a melting point in the range of 161–164°C .

Why Positional Isomers of Methoxy-Trifluoromethyl Benzoic Acids Cannot Be Interchanged


While several regioisomeric methoxy-trifluoromethyl benzoic acids share identical molecular formulas (C9H7F3O3, MW 220.14 g/mol) and similar computed physicochemical properties (e.g., XLogP3 = 2.3), their distinct substitution patterns impart unique solid-state characteristics and electronic profiles that critically affect their utility in synthesis [1]. For instance, the melting point of 3-methoxy-2-(trifluoromethyl)benzoic acid (161–164°C) differs markedly from that of its 2-methoxy-5-(trifluoromethyl) isomer (108–111°C) , indicating significant differences in crystal lattice energy that can influence purification, formulation, and handling [1]. Moreover, the ortho relationship between the electron-withdrawing -CF3 group and the carboxylic acid moiety in the 2-position creates a unique electronic environment that cannot be replicated by isomers bearing the -CF3 group in other positions, potentially leading to divergent reactivity in amide coupling and metal-catalyzed cross-coupling reactions [1][2]. Consequently, substitution with a generic analog without empirical validation of performance in the intended synthetic sequence introduces substantial risk of yield loss, impurity profile alteration, or complete reaction failure.

Quantitative Differentiation of 3-Methoxy-2-(trifluoromethyl)benzoic Acid from Closest Analogs


Solid-State Differentiation: Melting Point Comparison with Regioisomers

3-Methoxy-2-(trifluoromethyl)benzoic acid exhibits a melting point range of 161–164°C, as reported in vendor technical datasheets . This value is notably higher than that of the 2-methoxy-5-(trifluoromethyl) isomer (108–111°C) and comparable to the 4-methoxy-2-(trifluoromethyl) isomer (127817-85-0), which is reported to melt in the range of 150–154°C [1]. The higher melting point of the target compound suggests stronger intermolecular forces in the crystalline state, which may confer advantages in terms of solid-state stability and ease of handling during weighing and formulation.

Crystallinity Formulation Physical Characterization

Lipophilicity Benchmark: Computed XLogP3 Comparison Across Isomers

The computed partition coefficient (XLogP3) for 3-methoxy-2-(trifluoromethyl)benzoic acid is 2.3, indicating moderate lipophilicity [1]. This value is identical to that calculated for the 4-methoxy-2-(trifluoromethyl) isomer [2] and the 5-methoxy-2-(trifluoromethyl) isomer [3], but distinct from that of 2-(trifluoromethyl)benzoic acid (XLogP3 = 2.0) [4], which lacks the methoxy group. While XLogP3 is a computed property, it serves as a class-level indicator of lipophilicity trends and suggests that the presence and position of the methoxy group can finely tune the overall hydrophobicity of the benzoic acid scaffold, which is a key parameter in medicinal chemistry optimization.

Drug Design Bioavailability LogP

Building Block Utility: Validated as a Key Intermediate in HDAC Inhibitor Synthesis

3-Methoxy-2-(trifluoromethyl)benzoic acid serves as a crucial building block for the synthesis of N-hydroxy-1-(3-methoxy-2-(trifluoromethyl)phenyl)cyclopentanecarboxamide, a compound that has been evaluated as a Class IIa Histone Deacetylase (HDAC) inhibitor [1]. In a high-throughput screen of this chemical series, the derived compound exhibited an IC50 value of >50,000 nM (50 µM) against the HDAC4 catalytic domain [1][2]. While this potency is modest, the specific substitution pattern (3-methoxy-2-trifluoromethyl) was intentionally selected for the initial SAR exploration, demonstrating the compound's value as a synthetic entry point for generating novel HDAC inhibitor chemotypes [1].

Medicinal Chemistry HDAC Inhibitors Chemical Biology

Recommended Applications for 3-Methoxy-2-(trifluoromethyl)benzoic Acid in Pharmaceutical Research and Chemical Development


Scaffold for Targeted HDAC Inhibitor Library Synthesis

Based on the documented use of 3-methoxy-2-(trifluoromethyl)benzoic acid in the synthesis of a Class IIa HDAC inhibitor (US9783488, Example 33), this compound is ideally suited for medicinal chemistry groups seeking to generate novel analogs with optimized potency and selectivity profiles [1]. The carboxylic acid functionality can be readily activated for amide bond formation, allowing for the efficient exploration of diverse amine capping groups [1].

Crystalline Intermediate for Automated Parallel Synthesis

The solid-state properties of 3-methoxy-2-(trifluoromethyl)benzoic acid—specifically its relatively high melting point (161–164°C) and crystalline form—make it well-suited for automated liquid handling and parallel synthesis platforms . In contrast to lower-melting analogs (e.g., the 2-methoxy-5-(trifluoromethyl) isomer, mp 108–111°C), this compound poses a reduced risk of clumping or adherence to dispensing tips, thereby improving the accuracy and reproducibility of automated weighings and liquid transfers in high-throughput experimentation workflows .

Lipophilicity Tuning in Benzoic Acid-Derived Lead Series

With a computed XLogP3 value of 2.3, 3-methoxy-2-(trifluoromethyl)benzoic acid occupies a central position in the lipophilicity spectrum of trifluoromethyl-substituted benzoic acids (e.g., 2-(trifluoromethyl)benzoic acid has XLogP3 = 2.0) [2]. Researchers aiming to fine-tune the hydrophobicity of a lead compound can strategically incorporate this building block to achieve a moderate increase in lipophilicity, which may correlate with improved cell permeability while mitigating the risk of excessive lipophilicity-driven off-target effects or metabolic instability [2].

General Purpose Trifluoromethyl-Aromatic Building Block

As noted in US Patent 6,677,479, benzoic acids bearing trifluoromethyl or trifluoromethoxy substituents are extensively employed as starting materials for the synthesis of active pharmaceutical ingredients and agrochemicals [3]. 3-Methoxy-2-(trifluoromethyl)benzoic acid, with its unique ortho-trifluoromethyl and meta-methoxy substitution, offers a distinct steric and electronic profile for use in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) and other key transformations, providing access to chemical space that is not accessible using simpler unsubstituted or mono-substituted benzoic acid derivatives [3].

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